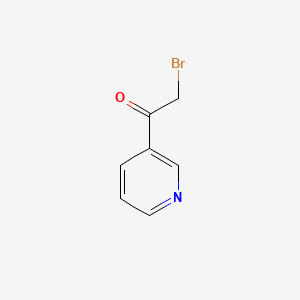

3-(2-Bromoacetyl)pyridine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1-pyridin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMGXSROJBYCLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17694-68-7 (hydrobromide) | |

| Record name | 3-(2-Bromoacetyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006221121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00211270 | |

| Record name | 3-(2-Bromoacetyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6221-12-1 | |

| Record name | 3-(2-Bromoacetyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006221121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Bromoacetyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Bromoacetyl Pyridine and Its Derivatives

Conventional Synthetic Routes

Traditional methods for synthesizing 3-(2-Bromoacetyl)pyridine primarily involve the direct modification of pyridine-based precursors. These routes are characterized by their reliability and have been extensively documented in chemical literature.

Bromoacetylation of Pyridine (B92270) Derivatives

One of the fundamental approaches to synthesizing this compound and its analogs is through the bromoacetylation of appropriate pyridine derivatives. smolecule.com This method involves the introduction of a bromoacetyl group onto the pyridine ring. The reaction typically utilizes bromoacetic acid or its derivatives as the acylating agent. smolecule.com Following the acylation, purification steps such as recrystallization or chromatography are essential to isolate the pure product. smolecule.com This versatile method has also been applied to other heterocyclic systems, such as the synthesis of 3-(ω-Bromoacetyl) carbostyril, which, upon reaction with pyridine, forms a pyridinium (B92312) salt. researchgate.net

Bromination of 3-Acetylpyridine (B27631) Precursors

A more common and direct route to this compound involves the bromination of 3-acetylpyridine. google.com This precursor already contains the acetyl group at the desired position, simplifying the synthesis to the selective bromination of the methyl group. Various brominating agents and reaction conditions have been explored to optimize this transformation.

N-Bromosuccinimide (NBS) is a widely used reagent for allylic and benzylic brominations, as it provides a low, steady concentration of bromine, which can help to avoid unwanted side reactions like the addition to double bonds. masterorganicchemistry.com In the context of synthesizing bromoacetylpyridines, NBS has been employed as a brominating agent for acetylpyridines. For instance, the preparation of 4-(bromoacetyl)pyridine hydrobromide has been achieved using 4-acetylpyridine (B144475) and NBS in an ester solvent, a method noted for its mild conditions and high yield. google.com The reaction of 2-amino-6-methylpyridine (B158447) with NBS can lead to a mixture of ring-brominated and side-chain-brominated products, highlighting the importance of reaction conditions in directing the regioselectivity. researchgate.net The Wohl-Ziegler reaction specifically refers to the allylic or benzylic bromination of hydrocarbons using NBS and a radical initiator. masterorganicchemistry.com

Table 1: Bromination of Acetylpyridines with NBS

| Starting Material | Product | Reagents and Conditions | Yield | Reference |

| 4-Acetylpyridine | 4-(Bromoacetyl)pyridine hydrobromide | NBS, ester solvent | High | google.com |

| 2-Amino-6-methylpyridine | 2-Amino-6-(bromomethyl)pyridine and ring-brominated products | NBS, CCl4, benzoyl peroxide | Variable | researchgate.net |

The bromination of 3-acetylpyridine derivatives can also be effectively carried out in common organic solvents like methanol (B129727) or chloroform (B151607). researchgate.net This process is believed to proceed through the formation of sulfonium (B1226848) bromides when sulfur-containing precursors are used. researchgate.net For example, the bromination of certain 3-acetylpyridine-2(1H)-thiones in methanol or chloroform has been shown to yield the corresponding 3-(bromoacetyl)pyridine derivatives. researchgate.net Similarly, the reaction of 2-amino-4,6-lutidine with NBS in chloroform results in the formation of the 3,5-dibromo derivative. researchgate.net

Tetrabutylammonium (B224687) tribromide (TBATB) has emerged as a convenient and solid source of bromine for various organic transformations. wikipedia.org It is considered a greener alternative to liquid bromine due to its ease of handling and stoichiometry control. arkat-usa.org TBATB has been successfully used for the regioselective bromination of various aromatic compounds, including pyrrole (B145914) derivatives and anilines. researchgate.netnih.gov In the synthesis of derivatives of this compound, such as 3-(2-bromoacetyl)-2H-chromen-2-one, TBATB has been employed for the α-bromination of the corresponding 3-acetyl precursor. semanticscholar.org Quantum mechanics studies suggest that the undissociated TBATB molecule, rather than the free tribromide anion, is the active brominating species. wuxibiology.com

Table 2: Bromination of 3-Acetyl-2H-chromen-2-one with TBATB

| Starting Material | Product | Reagents and Conditions | Key Feature | Reference |

| 3-Acetyl-2H-chromen-2-one | 3-(2-Bromoacetyl)-2H-chromen-2-one | TBATB, PEG-600 | Greener approach | semanticscholar.orgresearchgate.net |

Bromination in Methanol or Chloroform

Novel and Green Synthetic Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. In the context of this compound synthesis, this has led to the exploration of greener reagents and reaction conditions. The use of TBATB in a recyclable solvent like polyethylene (B3416737) glycol (PEG-600) for the bromination of 3-acetyl-2H-chromen-2-ones exemplifies this trend. semanticscholar.orgresearchgate.net This one-pot synthesis is noted for its mild reaction conditions and easy product isolation, offering a more sustainable alternative to traditional methods that often employ hazardous reagents and solvents. semanticscholar.orgresearchgate.net

One-Pot Reaction Strategies

One-pot syntheses are highly valued in organic chemistry for their ability to combine multiple reaction steps into a single process, thereby saving time, resources, and reducing waste. For the synthesis of derivatives of this compound, one-pot methodologies have proven effective.

A notable example involves the synthesis of coumarin-substituted dihydrofurans. niscpr.res.in In this process, 3-(2-bromoacetyl)coumarin reacts with pyridine to form a pyridinium ylide intermediate. niscpr.res.in This ylide then participates in a subsequent reaction with an arylidene intermediate, generated in the same pot from the reaction of dimedone and an aromatic aldehyde. niscpr.res.in This sequence, mediated by the pyridinium ylide, leads to the formation of the dihydrofuran ring system through a zwitterionic salt and subsequent cyclization with the elimination of pyridine. niscpr.res.in The reaction proceeds at room temperature in acetonitrile (B52724) with triethylamine (B128534) as a catalyst, yielding the desired products in good yields. niscpr.res.in

Another efficient one-pot approach has been demonstrated for the synthesis of 3-(quinoxalin-2-yl)-2H-chromen-2-ones. semanticscholar.org This method starts with 3-acetyl-2H-chromen-2-ones, which are first brominated in situ using tetrabutylammonium tribromide (TBATB) to form 3-(2-bromoacetyl)-2H-chromen-2-one. semanticscholar.org This intermediate then reacts directly with o-phenylenediamines in the same reaction vessel to yield the final quinoxaline (B1680401) derivatives. semanticscholar.org This process is highlighted as a greener approach, utilizing polyethylene glycol-600 (PEG-600) as the solvent. semanticscholar.org

Solid-State Reactions under Solvent-Free Conditions

Solid-state reactions, conducted in the absence of a solvent, offer significant environmental benefits by reducing volatile organic compound emissions and can sometimes lead to higher yields and shorter reaction times.

The synthesis of 3-imidazo[1,2-a]pyridin-2-yl-chromen-2-ones provides a clear example of this methodology. niscpr.res.inresearchgate.net In this reaction, 3-(2-bromoacetyl)coumarins are condensed with various 2-aminopyridines by simply grinding the two solids together in a pestle and mortar at room temperature for a short period (10-15 minutes). niscpr.res.in The reaction proceeds through the nucleophilic attack of the cyclic secondary nitrogen of 2-aminopyridine (B139424) on the bromoacetyl group, followed by cyclodehydration to yield the final product directly. niscpr.res.in This solvent-free approach is efficient and avoids the need for heating or specialized equipment. niscpr.res.inresearchgate.net

Another application of solvent-free conditions is seen in the reaction of 3-(bromoacetyl)coumarins with sodium arene sulfinates. rsc.org By mixing the reactants in a solid state with a few drops of DMF, 3-(2-(phenylsulfonyl)acetyl)coumarin derivatives are formed. rsc.org

Purification and Characterization Techniques in Synthesis

Following synthesis, the isolation of a pure compound and the unambiguous confirmation of its chemical structure are paramount. For this compound and its derivatives, standard laboratory techniques are employed.

Recrystallization and Chromatography

Purification of the synthesized crude product is a critical step to ensure high purity. Recrystallization is a commonly employed technique. smolecule.com For instance, after the solid-state synthesis of 3-imidazo[1,2-a]pyridin-2-yl-chromen-2-ones, the resulting solid is treated with water, filtered, dried, and then recrystallized from acetone (B3395972) to yield the pure product. niscpr.res.in In the synthesis of various heterocyclic compounds derived from 3-bromoacetylcoumarin, recrystallization from ethanol (B145695) is frequently used. mdpi.com

Column chromatography is another powerful purification method, particularly for separating complex mixtures or when recrystallization is not effective. smolecule.com Flash column chromatography on silica (B1680970) gel is often used to purify crude products from reactions, such as in the synthesis of pyridine derivatives where a gradient of ethyl acetate (B1210297) and petroleum ether is used as the eluent. rsc.orgnih.gov

Table 1: Purification Methods

| Compound Type | Purification Method | Solvent/Eluent |

|---|---|---|

| This compound | Recrystallization, Chromatography | Not specified smolecule.com |

| 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-ones | Recrystallization | Acetone niscpr.res.in |

| Thiophene (B33073), Thiazole (B1198619), Pyrazole (B372694) derivatives | Recrystallization | Ethanol mdpi.com |

| Pyridine derivatives | Flash Column Chromatography | Ethyl Acetate/Petroleum Ether rsc.orgnih.gov |

| Uracil compounds | Recrystallization | DMF, Acetone google.com |

Spectroscopic Confirmation (IR, 1H NMR, 13C NMR, Mass Spectrometry)

A combination of spectroscopic methods is essential for the structural elucidation of newly synthesized compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For derivatives of this compound, characteristic peaks include the carbonyl (C=O) stretching of the ketone and, if present, the lactone carbonyl of a coumarin (B35378) ring. For example, in 3-imidazo[1,2-a]pyridin-2-yl-chromen-2-one, the lactone carbonyl stretch is observed around 1720 cm⁻¹, and the C=N stretch appears near 1607 cm⁻¹. niscpr.res.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of 3-imidazo[1,2-a]pyridin-2-yl-chromen-2-one, the aromatic protons appear as a multiplet between δ 7.10–7.95 ppm, while singlets for the coumarin C4-H and the imidazopyridine proton are observed at δ 8.75 and 8.95 ppm, respectively. niscpr.res.in For a thiazoloylpyridine derivative, the protons of the pyridine ring appear as a multiplet between δ 7.279–8.118 ppm. niscpr.res.in

¹³C NMR: The ¹³C NMR spectrum of a 3-(quinoxalin-2-yl)-2H-chromen-2-one derivative shows a range of signals corresponding to the aromatic carbons and the carbonyl carbon, which typically appears downfield. semanticscholar.org For example, in one such derivative, signals are observed at δ 116.1, 123.5, 133.2, and the carbonyl carbon at 159.5 ppm. semanticscholar.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The mass spectrum of 3-imidazo[1,2-a]pyridin-2-yl-chromen-2-one shows the molecular ion peak (M⁺) at m/z 262, confirming its molecular weight. niscpr.res.in High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, further confirming the elemental composition of the molecule. semanticscholar.org

Table 2: Spectroscopic Data for a 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one Derivative niscpr.res.in

| Technique | Observed Signals (δ ppm or m/z) | Assignment |

|---|---|---|

| IR (KBr) | 1720 cm⁻¹ | Lactone C=O |

| 1654 cm⁻¹ | C=C stretch | |

| 1607 cm⁻¹ | C=N stretch | |

| ¹H NMR (CDCl₃) | 7.10 – 7.95 (m) | 8H, Aromatic protons |

| 8.75 (s) | 1H, Coumarin C4-H | |

| 8.95 (s) | 1H, Imidazopyridine proton | |

| MS | 262 | M⁺ (100%) |

| 234 | Fragment (60%) | |

| 205 | Fragment (20%) |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula of the synthesized molecule. The experimentally determined percentages are compared with the calculated values for the proposed structure. For many newly synthesized heterocyclic compounds derived from bromoacetyl precursors, the found elemental values closely match the calculated values, providing crucial evidence for the compound's identity. niscpr.res.inmdpi.comniscpr.res.innih.gov For example, for a synthesized thiazole derivative, the calculated values were C, 72.71%; H, 4.07%; N, 7.07%, while the found values were C, 72.43%; H, 4.09%; N, 7.29%. nih.gov

Chemical Reactivity and Transformation of 3 2 Bromoacetyl Pyridine

Nucleophilic Substitution Reactions

The presence of a bromine atom alpha to a carbonyl group makes 3-(2-Bromoacetyl)pyridine highly susceptible to nucleophilic substitution reactions. smolecule.com This reactivity is a cornerstone of its synthetic applications.

This compound reacts with nucleophiles like potassium cyanide, where the bromo group is displaced to form new derivatives. smolecule.comrsc.org In a related reaction, 3-(bromoacetyl)coumarin (B1271225) undergoes cyanation when treated with potassium cyanide in an ethanolic medium, yielding 3-(cyanoacetyl)coumarin. rsc.orgnih.gov This highlights the general reactivity of the α-bromocarbonyl moiety towards cyanide ions. rsc.org

The bromoacetyl group of this compound readily reacts with various amines and hydrazine (B178648) derivatives, serving as a key step in the synthesis of numerous nitrogen-containing heterocyclic systems. smolecule.com

This compound can be utilized in heterocyclization reactions with hydrazine or phenylhydrazine (B124118) to produce pyrazole (B372694) derivatives. smolecule.commdpi.com For instance, a related compound, 3-(2-bromoacetyl)-2H-chromen-2-one, first reacts with potassium cyanide, and the resulting intermediate subsequently reacts with hydrazine hydrate (B1144303) or phenylhydrazine to yield the corresponding pyrazole derivatives. mdpi.comnih.gov

The reaction between this compound and 2-aminopyridines is a well-established method for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. mdpi.com This reaction typically involves the initial N-alkylation of the 2-aminopyridine (B139424) by the bromoacetyl compound, followed by an intramolecular cyclization. For example, the condensation of 3-(2-bromoacetyl)coumarins with various 2-aminopyridines under solvent-free conditions yields 3-imidazo[1,2-a]pyridin-2-yl-chromen-2-ones. researchgate.net Similarly, reacting 3-(2-bromoacetyl)coumarin with 2-amino-4-methylpyridine (B118599) under neat and catalyst-free conditions produces 3-(7-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one. rsc.org The synthesis of imidazo[1,2-a]pyridines can also be achieved starting from 2-aminopyridine and 2-bromoacetophenone (B140003) derivatives under ultrasonic irradiation. arkat-usa.org

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| 3-(2-Bromoacetyl)coumarins | 2-Aminopyridines | 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-ones | Solid state, solvent-free | researchgate.net |

| 3-(2-Bromoacetyl)coumarin | 2-Amino-4-methylpyridine | 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one | Neat, catalyst-free | rsc.org |

| 2-Aminopyridine | 2-Bromoacetophenone derivatives | Imidazo[1,2-a]pyridines | Ultrasonic irradiation | arkat-usa.org |

This compound is a key precursor in the synthesis of quinoxaline (B1680401) derivatives through its reaction with o-phenylenediamines. arkat-usa.org The reaction mechanism involves an initial nucleophilic substitution of the bromine atom by one of the amino groups of the o-phenylenediamine (B120857). arkat-usa.orgsemanticscholar.org This is followed by an intramolecular cyclization where the second amino group attacks the carbonyl carbon. arkat-usa.org The resulting dihydroquinoxaline intermediate then undergoes dehydration and oxidation to form the stable, aromatic quinoxaline ring system. arkat-usa.org This reaction can be catalyzed by pyridine (B92270) in tetrahydrofuran. arkat-usa.orgsemanticscholar.org For example, the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with o-phenylenediamine in the presence of a catalyst like pyridine or in a solvent like PEG-600 yields 3-(quinoxalin-2-yl)-2H-chromen-2-ones. rsc.orgarkat-usa.org

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| 3-(2-Bromoacetyl)-2H-chromen-2-one | o-Phenylenediamine | 3-(Quinoxalin-2-yl)-2H-chromen-2-one | Pyridine/THF or PEG-600 | rsc.orgarkat-usa.org |

| 3-(2-Bromoacetyl)coumarin | o-Phenylenediamines | 3-(Quinoxalin-2-yl)-2H-chromen-2-ones | Microwave irradiation | rsc.org |

Reactions with Amines and Hydrazine Derivatives

Reaction with 2-Aminopyridines to Yield Imidazo[1,2-a]pyridine Derivatives

Condensation Reactions

This compound can also participate in condensation reactions to form more complex molecules. smolecule.com For example, the related compound 3-(2-bromoacetyl)-1H-indole-5-carbonitrile can undergo condensation reactions via its carbonyl group with various nucleophiles to form larger heterocyclic structures. evitachem.com Similarly, 3-(2-bromoacetyl)coumarin has been shown to undergo Knoevenagel condensation. researchgate.net

Knoevenagel Condensation

The active methylene (B1212753) group of this compound can participate in Knoevenagel condensation reactions. This type of reaction typically involves the condensation of an active methylene compound with a carbonyl group, but in the case of this compound, the bromoacetyl moiety itself can undergo condensation to form more complex structures, including thiophene (B33073) and pyridine derivatives. smolecule.com For instance, the reaction of a related compound, 3-(2-bromoacetyl)-2H-chromen-2-one, with malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297) leads to a Knoevenagel condensation product, which subsequently undergoes hydrolysis of the bromo group. nih.govresearchgate.net This highlights the potential for the bromoacetyl group to engage in condensation reactions, a pathway that can be exploited for the synthesis of diverse heterocyclic systems.

Reactions with Thiourea (B124793) to Form Thiazole (B1198619) Derivatives

A significant application of this compound is in the synthesis of thiazole derivatives through the Hantzsch thiazole synthesis. This reaction involves the cyclization of an α-haloketone with a thioamide-containing compound, such as thiourea. The reaction of this compound with various substituted thioureas is a common method for preparing 2-aminothiazole (B372263) derivatives. niscpr.res.inmdpi.com For example, the reaction of this compound with 1-(N-nitroamidino)-3-phenylthiourea yields an orange-yellow crystalline thiazole compound. niscpr.res.in Similarly, 2-amino-4-(2-pyridyl) thiazole can be synthesized by the α-bromination of 2-acetylpyridine (B122185) followed by condensation with thiourea. mdpi.com This straightforward and efficient method allows for the introduction of the pyridine moiety into the thiazole ring system, leading to compounds with potential biological activities.

The following table summarizes representative examples of thiazole synthesis from bromoacetyl derivatives:

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | 1-(N-nitroamidino)-3-phenylthiourea | 3-(2-Alkylamino-4-aminothiazole-5-oyl)pyridine derivative | niscpr.res.in |

| 2-Bromoacetylpyridine | Thiourea | 2-Amino-4-(2-pyridyl) thiazole | mdpi.com |

| 3-(2-Bromoacetyl)-4-hydroxy-chromene-2-one | Thiourea derivatives | 2-Aminothiazole derivatives with 4-hydroxy-chromene-2-one | mdpi.com |

Cyclization Reactions

The reactive nature of the bromoacetyl group in this compound facilitates various cyclization reactions to form a range of heterocyclic compounds. These reactions often proceed via nucleophilic substitution of the bromine atom followed by an intramolecular cyclization step. For instance, it can undergo cyclization to form heterocyclic compounds like thiazoles and imidazoles. A related compound, 3-(2-bromoacetyl)coumarin, undergoes cyclization when heated with sodium bicarbonate to yield indolizines after initial formation of a pyridinium (B92312) salt. niscpr.res.inresearchgate.net

Heterocyclization Reactions and Formation of Fused Systems

This compound is a key building block for constructing fused heterocyclic systems through heterocyclization reactions. These reactions leverage the reactivity of both the bromoacetyl group and the pyridine ring to create complex polycyclic structures.

Synthesis of Thiophene Derivatives (e.g., Gewald's Thiophene Synthesis)

The Gewald thiophene synthesis is a powerful method for the preparation of 2-aminothiophenes. While direct examples involving this compound are not prevalent in the provided search results, the analogous compound 3-(2-bromoacetyl)-2H-chromen-2-one is used in Gewald's synthesis. nih.govresearchgate.netmdpi.com This reaction involves the condensation of an α-haloketone, elemental sulfur, and a compound with an active methylene group, such as malononitrile or ethyl cyanoacetate (B8463686), in the presence of a base. nih.govmdpi.com This suggests that this compound could similarly be employed to synthesize thiophene derivatives fused or substituted with a pyridine ring. smolecule.com The reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with elemental sulfur and either malononitrile or ethyl cyanoacetate in the presence of triethylamine (B128534) yields the corresponding thiophene derivatives. nih.gov

Synthesis of Pyran and Pyridine Derivatives

This compound and its analogues are utilized in the synthesis of pyran and pyridine derivatives. smolecule.com For example, the related compound 3-(2-bromoacetyl)coumarin can be used to synthesize pyran and pyridine derivatives. researchgate.netmdpi.comnih.govdntb.gov.ua The synthesis of 2-amino-3-cyano-pyran derivatives can be achieved through a three-component reaction of 3-(bromoacetyl)coumarin with malononitrile and aromatic aldehydes. rsc.org By changing the catalyst from triethylamine to ammonium acetate in a similar reaction, pyridine systems can be formed instead. rsc.org These reactions highlight the versatility of the bromoacetyl group in constructing six-membered heterocyclic rings.

Formation of Pyridinium Salts and Subsequent Cyclization to Indolizines

A notable reaction of this compound and its analogues is the formation of pyridinium salts, which can then undergo intramolecular cyclization to form indolizine (B1195054) derivatives. The reaction of an α-haloketone with a pyridine derivative leads to the formation of a pyridinium salt. niscpr.res.inresearchgate.netbeilstein-journals.orgd-nb.info For instance, 3-(2-bromoacetyl)coumarins react with 2-methylpyridines in dry benzene (B151609) to afford N-alkylpyridinium salts. niscpr.res.inresearchgate.net These salts, when heated with a weak base like sodium bicarbonate, undergo a 1,3-dipolar cycloaddition reaction, known as the Chichibabin indolizine synthesis, to yield indolizines. niscpr.res.inresearchgate.netbeilstein-journals.orgd-nb.info This transformation involves the in-situ generation of a pyridinium ylide from the salt, which then cyclizes. beilstein-journals.orgd-nb.info

The following table details the reactants and resulting products in the synthesis of indolizines:

| Reactant 1 | Reactant 2 | Intermediate | Product | Reference |

| 3-(2-Bromoacetyl)coumarins | 2-Methylpyridines | N-alkylpyridinium salts | 3-Indolizin-2-yl-chromen-2-ones | niscpr.res.inresearchgate.net |

| 4-(Bromoacetyl)-3-phenylsydnone | Pyridines | Sydnone-N-pyridinium bromides | Sydnone-indolizine hybrids | beilstein-journals.orgd-nb.info |

Synthesis of Pyridopyrazolo-triazine and Pyridopyrazolo-triazole Derivatives

The α-bromo-ketone functional group in this compound makes it a versatile reagent in heterocyclic synthesis. While direct synthesis pathways starting from this compound to form pyridopyrazolo-triazines and pyridopyrazolo-triazoles are not extensively detailed in the reviewed literature, the reactivity of related α-halo ketones in the synthesis of these scaffolds is well-documented.

Research has shown the synthesis of novel pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives starting from 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. nih.gov In this multi-step process, the initial precursor is diazotized and then coupled with various active methylene compounds or α-bromo-ketone reagents. nih.govnih.gov The α-bromo-ketone reagents, which are structurally analogous to this compound, react with intermediate compounds to form the final heterocyclic systems. nih.gov Examples of α-bromo-ketone reagents used in these syntheses include 2-bromo-1-(4-fluorophenyl)ethan-1-one and 3-(2-bromoacetyl)-2H-chromen-2-one. nih.govnih.govscispace.com This demonstrates the utility of the bromoacetyl moiety as a key electrophilic component for constructing complex fused heterocyclic rings. nih.gov

For instance, the synthesis of pyridopyrazolo-triazole derivatives involved the reaction of a hydrazone intermediate with reagents like 3-chloroacetylacetone. nih.gov The resulting compounds were identified using spectroscopic methods such as IR, 1H NMR, and mass spectrometry. nih.govnih.gov

| Precursor | Key Reagents | Product Class | Source |

|---|---|---|---|

| 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine | NaNO₂, HCl, 2-cyanoacetamide (B1669375) derivatives | Pyridopyrazolo-triazine derivatives | nih.gov |

| 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine | NaNO₂, HCl, α-bromo-ketones (e.g., 2-bromo-1-(4-fluorophenyl)ethan-1-one) | Pyridopyrazolo-triazole derivatives | nih.govnih.gov |

Chemical Modification of Biomolecules

The electrophilic nature of the bromoacetyl group in this compound allows it to readily react with nucleophilic functional groups found in biomolecules. smolecule.com This reactivity is harnessed for various applications in biochemistry and molecular biology, particularly for studying proteins. smolecule.com

Protein Labeling (e.g., with Fluorescent Tags)

Protein labeling is a fundamental technique used to visualize and track proteins within complex biological systems like cells and tissues. smolecule.combiomol.com this compound can be used as a chemical handle for this purpose. smolecule.com The bromoacetyl group is highly reactive towards the thiol (-SH) group of cysteine residues in proteins. smolecule.com This reaction, a nucleophilic substitution, forms a stable thioether bond, covalently attaching the pyridine moiety to the protein. univr.it

This strategy allows for the site-specific introduction of probes. If this compound is first conjugated to a reporter molecule, such as a fluorescent dye, the resulting compound can be used to label a protein of interest. smolecule.com This enables researchers to monitor the protein's location, concentration, and interactions using fluorescence microscopy. biomol.com The direct chemical labeling of cysteine residues is a widely used approach due to the relatively low abundance of cysteine, which allows for more specific labeling compared to more common residues like lysine (B10760008). squarespace.com Reagents such as iodoacetamides and maleimides operate on a similar principle of reacting with thiol groups. univr.it

| Reactive Group | Target Residue | Resulting Bond | Application |

|---|---|---|---|

| Bromoacetyl / Iodoacetamide | Cysteine (Thiol) | Thioether | Fluorescent Labeling, Tagging |

| Maleimide | Cysteine (Thiol) | Thioether | Fluorescent Labeling, Tagging |

| N-hydroxysuccinimide (NHS) ester | Lysine (Primary Amine) | Amide | Biotinylation, Crosslinking |

Protein Crosslinking for Interaction Studies

Understanding how proteins interact is crucial for elucidating cellular processes. thermofisher.com Chemical crosslinking is a powerful technique used to study these protein-protein interactions (PPIs). smolecule.com It involves covalently linking two or more interacting proteins, allowing for their subsequent identification and analysis. smolecule.comthermofisher.com

While this compound itself is a monofunctional reagent, its reactive bromoacetyl group can be incorporated into bifunctional crosslinking agents. nih.gov These crosslinkers possess two reactive ends, enabling them to bridge two different protein molecules that are in close proximity. thermofisher.com

A relevant example is the development of cysteine-reactive crosslinkers for mass spectrometry-based proteomics. The compound DBrASO (3,3'-sulfinylbis(N'-(2-bromoacetyl)propanehydrazide)) incorporates two bromoacetamide groups, which are functionally similar to the bromoacetyl group. nih.gov This reagent is designed to crosslink cysteine residues between interacting proteins. nih.gov After crosslinking, the proteins can be digested and the linked peptides analyzed by mass spectrometry to identify the specific sites of interaction. nih.gov This approach, using a cysteine-reactive cross-linker, provides valuable data that is complementary to more common lysine-reactive crosslinkers, offering a more comprehensive map of the cellular "interactome". nih.gov

| Crosslinker Principle | Reactive Moiety Example | Target | Purpose |

|---|---|---|---|

| Homobifunctional Cysteine-Reactive Crosslinking | Bromoacetamide (in DBrASO) | Cysteine residues on interacting proteins | Mapping protein-protein interaction sites via mass spectrometry. nih.gov |

Applications in Medicinal Chemistry and Biological Activity Studies

Anticancer Research and Cytotoxicity

Derivatives of 3-(2-Bromoacetyl)pyridine have shown considerable potential in anticancer research, exhibiting cytotoxic effects against a range of cancer cell lines. smolecule.com These findings have spurred further investigation into their mechanisms of action and structure-activity relationships to optimize their therapeutic efficacy.

Cytotoxic Effects Against Various Cancer Cell Lines

The cytotoxic properties of compounds derived from this compound have been evaluated against several human cancer cell lines. mdpi.com Research has demonstrated that these derivatives can induce cell death in various cancer types, including gastric, colon, liver, nasopharyngeal, and breast cancers. nih.gov

Specifically, studies have reported the cytotoxic effects of these compounds against the following cell lines:

NUGC (Human gastric cancer) mdpi.com

DLD1 (Human colon cancer) mdpi.com

HA22T (Human liver cancer) mdpi.com

HEPG2 (Human liver cancer) mdpi.com

HONE1 (Nasopharyngeal carcinoma) mdpi.com

MCF-7 (Human breast cancer) mdpi.comnih.gov

In one study, a series of heterocyclic compounds synthesized using 3-(2-bromoacetyl)-2H-chromen-2-one as a starting material were tested for their in vitro cytotoxicity. Many of these compounds exhibited significant cytotoxic effects. mdpi.comnih.govresearchgate.net For instance, one derivative showed nearly equipotent cytotoxic activity against the NUGC cell line when compared to the standard antitumor drug CHS 828. researchgate.net Another study on pyridopyrazolo-triazine derivatives, also synthesized using a bromoacetyl compound, reported a distinguished IC50 value against the MCF-7 cell line. nih.gov

| Compound/Derivative | Cancer Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| Thiazole (B1198619) derivative 5d | NUGC | 38 | |

| Thiazole derivative 5d | DLD1 | 163 | |

| Thiazole derivative 5d | HA22T | 120 | |

| Thiazole derivative 5d | HONE1 | 441 | |

| Pyran derivative 6d | NUGC | 29 | researchgate.net |

| 1,4-dihydropyridine (B1200194) derivative 11b | NUGC | 124 | |

| 1,4-dihydropyridine derivative 11b | DLD1 | 58 | |

| 1,4-dihydropyridine derivative 11b | HEPG2 | 215 | |

| 1,4-dihydropyridine derivative 11b | MCF-7 | 39 | |

| Pyridopyrazolo-triazine 5a | MCF-7 | 3890 | nih.gov |

| Pyridopyrazolo-triazine 6a | HCT-116 | 12580 | nih.gov |

| Pyridopyrazolo-triazine 6a | MCF-7 | 11710 | nih.gov |

Structure-Activity Relationship (SAR) Studies for Anticancer Potency

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have provided valuable insights into the features that enhance their anticancer potency. mdpi.comnih.gov

Research has shown that the introduction of specific functional groups or heterocyclic rings can significantly impact the cytotoxicity of these compounds. For example, in a series of thiazole derivatives, the presence of a 4-chlorophenyl moiety was found to be crucial for high potency against several cancer cell lines. Conversely, the presence of a p-tolyl group decreased the activity relative to the unsubstituted phenyl derivative.

In another series of 4H-pyran derivatives, the presence of a 4-chlorophenyl group or a furan (B31954) moiety was associated with higher cytotoxicity. For 1,4-dihydropyridine derivatives, a compound bearing a 4-methoxyphenyl (B3050149) moiety exhibited the highest activity among the tested derivatives. These findings highlight the importance of the nature and position of substituents on the pyridine (B92270) ring and associated heterocyclic systems in determining the anticancer efficacy. A comprehensive analysis of pyridine derivatives has shown that the presence and positions of -OMe, -OH, -C=O, and -NH2 groups can enhance their antiproliferative activity, while halogen atoms or bulky groups may decrease it. mdpi.com

Molecular Docking Studies in Anticancer Drug Discovery

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajchem-a.com In the context of anticancer drug discovery, molecular docking studies have been employed to understand the binding interactions between this compound derivatives and their potential biological targets, such as specific proteins or enzymes involved in cancer progression. nih.govscispace.com

These studies can help to elucidate the mechanism of action of these compounds and guide the design of more potent and selective inhibitors. For instance, molecular docking studies of pyridopyrazolo-triazine derivatives revealed suitable binding within the active sites of target proteins. nih.govnih.gov One particular compound showed the highest free binding energy when docked inside the active site of the selected protein. nih.govnih.gov Similarly, docking studies on pyrrolo[2,3-b]pyridine derivatives identified several compounds with docking scores superior to a known inhibitor, suggesting they could be promising cancer drug candidates. ajchem-a.com These computational approaches are instrumental in rational drug design, helping to prioritize compounds for synthesis and biological evaluation. bohrium.com

Antimicrobial and Antifungal Properties

In addition to their anticancer potential, derivatives of this compound have also demonstrated significant antimicrobial and antifungal activities. silae.itsemanticscholar.org The versatile nature of the pyridine scaffold allows for the synthesis of a wide range of derivatives with broad-spectrum activity against various pathogens. mdpi.com

Evaluation Against Bacterial Strains

The antibacterial properties of this compound derivatives have been tested against a variety of both Gram-positive and Gram-negative bacteria. mdpi.com

Notable bacterial strains that have been evaluated include:

Bacillus subtilis (Gram-positive) researchgate.netmdpi.comfrontiersin.org

Escherichia coli (Gram-negative) researchgate.netmdpi.com

Studies have shown that some of these derivatives exhibit potent antibacterial activity, in some cases comparable to standard antibiotics. silae.it For example, a study on pyridinyl coumarins, synthesized from 3-bromoacetyl coumarins, found that several compounds exhibited minimum inhibitory concentrations on par with amoxicillin (B794) and gentamycin. silae.it Another study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed that most of the compounds had certain inhibitory activities against Bacillus subtilis and other Gram-positive bacteria. frontiersin.org The antibacterial efficacy is often dependent on the specific structural modifications of the parent compound. mdpi.com

| Compound/Derivative Class | Bacterial Strain | Fungal Strain | Activity | Reference |

|---|---|---|---|---|

| Pyridinyl coumarins | Various | Not Specified | 8 of 22 compounds showed MIC on par with Amoxicillin and Gentamycin. | silae.it |

| Thieno[2,3-d]pyrimidine derivatives | S. aureus, E. coli, B. subtilis | Not Specified | Moderate activity observed. | researchgate.net |

| 3-(Pyridine-3-yl)-2-oxazolidinones | B. subtilis, S. aureus, E. faecalis | Not Specified | Certain inhibitory activities observed. | frontiersin.org |

| Thiazole derivatives | E. coli, P. aeruginosa, S. aureus, B. subtilis | C. albicans, Aspergillus flavus | Compound 13a showed superlative activity against both bacteria and fungi. | nih.gov |

| Pyrazolyl-thiazole derivatives | S. aureus | A. niger | Six compounds showed good activity against S. aureus, and all showed good activity against A. niger. | bohrium.com |

Evaluation Against Fungal Strains

The antifungal potential of this compound derivatives has also been a subject of investigation. These compounds have been screened against various fungal strains, with some showing promising activity.

A key fungal strain used in these evaluations is:

Candida albicans bohrium.com

Research has shown that certain thiazole derivatives incorporating a pyridine moiety, synthesized from precursors like 3-(2-bromoacetyl)-2H-chromen-2-one, exhibit significant antifungal activity. nih.gov For instance, one such compound demonstrated high activity against Candida albicans. nih.gov Molecular docking studies have also been employed to understand the antifungal mechanism, with studies showing significant docking scores of pyrazolyl-thiazole derivatives with C. albicans sterol 14-α demethylase, a key enzyme in fungal cell membrane biosynthesis. bohrium.com These findings suggest that this compound derivatives are a promising class of compounds for the development of new antifungal agents.

Enzyme Inhibition Studies

The ability of this compound and its derivatives to interact with and inhibit specific enzymes is a key area of research, with implications for drug metabolism and the modulation of signaling pathways.

This compound has been identified as an inhibitor of Cytochrome P450 1A2 (CYP1A2). smolecule.com CYP1A2 is a critical enzyme involved in the metabolism of approximately 10-15% of all FDA-approved drugs, as well as various toxins. nih.gov Inhibition of this enzyme can lead to significant drug-drug interactions by reducing the metabolism of co-administered drugs, thereby increasing their plasma concentrations and potential for toxicity. nih.gov

The interaction between this compound and CYP1A2 is a crucial aspect of its pharmacokinetic profile, influencing how it might affect the metabolism of other therapeutic agents. smolecule.com The general pharmacophoric features of CYP1A2 inhibitors include a flat aromatic ring, a hydrogen bond acceptor, and a hydrophobic group, characteristics present in the pyridine structure. nih.gov Understanding this inhibitory action is vital for the development of any potential therapeutic agent based on this scaffold to avoid unintended metabolic consequences. smolecule.comnih.gov

While direct studies on this compound as a MEK1 kinase inhibitor are not prominent, its role as a precursor for more complex heterocyclic systems is noteworthy. Research has identified that certain dihydropyrazole-substituted benzopyran-2-ones, which can be synthesized from bromoacetyl-containing precursors, act as a novel class of MEK1 kinase inhibitors. nih.govresearchgate.net MEK1 (Mitogen-activated protein kinase kinase 1) is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in various human cancers. Therefore, inhibitors of MEK1 are of significant interest in oncology. The potential of this compound lies in its utility as a starting material for creating hybrid molecules that incorporate the necessary structural features for MEK1 inhibition. nih.govresearchgate.netgoogle.com

Cytochrome P450 (CYP1A2) Inhibition and Implications for Drug Metabolism

Applications in Neurological Disorder Therapeutics

This compound hydrobromide is recognized as a significant intermediate in the synthesis of pharmaceutical agents aimed at treating neurological disorders. chemimpex.com The pyridine moiety is a common feature in many neurologically active compounds. The reactivity of the bromoacetyl group allows for its use as a building block to construct more complex molecules that are then evaluated for their potential in treating conditions like α-synuclein-related toxicity or neurite degeneration. chemimpex.comgoogle.com For instance, related bromoacetyl compounds are being explored as lead compounds for developing new drugs for various diseases, including neurological disorders. nbinno.com

Potential as Anthelmintic, Antiulcer, and Anti-inflammatory Agents (for related pyridine derivatives)

The pyridine ring is a core component of numerous compounds exhibiting a wide range of biological activities. Derivatives synthesized using or related to the this compound scaffold have shown potential in several therapeutic areas, including as anthelmintic, antiulcer, and anti-inflammatory agents.

Anti-inflammatory Activity : Pyridine derivatives are known for their diverse biological activities, including anti-inflammatory properties. chemimpex.com For example, certain 1,2,4-triazole (B32235) derivatives, which can be synthesized from related precursors, have demonstrated anti-inflammatory activity by inhibiting lymphocyte proliferation and reducing the production of pro-inflammatory cytokines like TNF-α and INF-γ. nih.gov Fused pyridine derivatives are also associated with anti-inflammatory activity. dntb.gov.ua

Anthelmintic Activity : Several classes of compounds containing pyridine or related heterocyclic systems have been investigated for their effects against parasitic helminths. Imidazo[1,2-a]pyridine (B132010) derivatives have been reported as anthelmintic agents. dntb.gov.ua Furthermore, thiazolo[3,2-a]benzimidazole derivatives have shown in vitro activity against T. spiralis, in some cases exceeding that of the standard drug albendazole. nih.gov

Antiulcer Activity : The thiazole ring system, which can be incorporated into molecules like thiazolopyridines, is found in the antiulcer drug Nizatidine. ijarsct.co.in Additionally, thiazolo[3,2-a]benzimidazole derivatives have been associated with antiulcer properties. nih.gov

Table 1: Biological Activities of Related Pyridine Derivative Classes

| Derivative Class | Biological Activity | Reference |

|---|---|---|

| 1,2,4-Triazoles | Anti-inflammatory, Anthelmintic | nih.gov |

| Thiazolo[3,2-a]benzimidazoles | Anti-inflammatory, Antiulcer, Anthelmintic | nih.gov |

| Imidazo[1,2-a]pyridines | Anthelmintic | dntb.gov.ua |

| Thiazoles | Antiulcer, Anti-inflammatory | ijarsct.co.in |

Biochemical Assays and Receptor Interactions

This compound hydrobromide is employed in various biochemical assays and research studies focused on enzyme inhibitors and receptor interactions. chemimpex.com The high reactivity of its bromoacetyl group makes it a useful tool for chemical biology. Specifically, the bromoacetyl moiety can react with nucleophilic functional groups in biomolecules, such as the thiol (-SH) groups found in cysteine residues of proteins. smolecule.com This reactivity allows researchers to use this compound for applications such as:

Protein Labeling : Attaching a tag (e.g., a fluorescent probe) to a protein to visualize and track its location and movement within cells. smolecule.com

Protein Crosslinking : Linking two protein molecules together to study and better understand protein-protein interactions. smolecule.com

This utility as a biochemical probe underscores its importance beyond a simple synthetic intermediate, providing a method to investigate complex biological processes. smolecule.comchemimpex.com

Applications in Agrochemical and Material Sciences

Agrochemical Formulations and Crop Protection Agents

3-(2-Bromoacetyl)pyridine and its hydrobromide salt are recognized as important building blocks in the development of agrochemicals. chemimpex.comcymitquimica.com The pyridine (B92270) ring is a structural motif found in numerous significant agrochemical compounds. wikipedia.org The compound serves as a versatile intermediate for the synthesis of more complex molecules intended for crop protection. chemimpex.com Its role often involves facilitating the construction of the core structures of active ingredients or enhancing their efficacy. chemimpex.com The broader class of nitrogen-containing heterocyclic compounds, to which this compound belongs, is a subject of ongoing research for the development of new antifungal agents for protecting crops. nih.gov

Development of Novel Materials (e.g., Polymers, Coatings)

In material science, this compound serves as a precursor for the synthesis of novel materials with specialized properties. smolecule.comchemimpex.com Its utility extends to the development of new polymers and coatings. The reactive bromoacetyl moiety can be leveraged to graft the pyridine unit onto polymer backbones or to act as a key component in polymerization reactions, particularly in the formation of conjugated polymers. smolecule.comresearchgate.net The inclusion of the pyridine ring into macromolecular structures is a strategy used to influence the final properties of the material, such as thermal stability and electronic characteristics. researchgate.net

The primary application of this compound in advanced materials is its use as a starting reagent for the synthesis of complex heterocyclic systems. smolecule.com The compound's ability to react with various nucleophiles allows for the construction of fused ring systems and polyfunctionalized molecules, which are investigated for their unique electronic, optical, and catalytic functions. smolecule.comias.ac.in

The reaction of this compound with different chemical partners leads to a variety of heterocyclic structures. For example, its condensation with thiourea (B124793) is a common route to produce aminothiazole derivatives. ekb.eg These synthetic pathways are crucial for generating materials that are not easily accessible otherwise.

Table 1: Examples of Heterocycle Synthesis from Pyridine-based Acetyl Halides

| Reactant | Co-reagent(s) | Resulting Heterocycle | Reference |

| This compound derivative | Thiourea | Aminothiazole derivative | ekb.eg |

| 3-(Bromoacetyl)coumarin (B1271225) | 2-Amino-4-methylpyridine (B118599) | Imidazo[1,2-a]pyridine (B132010) derivative | rsc.org |

| 3-Acetyl-6-methyl-2-(methylthio)pyridine | Bromine, then various reagents | Thiazole (B1198619), Thieno[2,3-b]pyridine, Indolizine (B1195054), Imidazo[1,2-a]pyridine | researchgate.net |

Optical Properties

The heterocyclic compounds derived from pyridine precursors are often investigated for their photophysical properties, such as fluorescence. doi.orgmdpi.com The pyridine moiety can be part of a larger conjugated system that dictates the material's interaction with light. Research into related, complex pyridine-containing structures has yielded materials with significant optical characteristics. For instance, certain bispyrazolopyridine (BPP) dyes exhibit fluorescence with high quantum yields, and boron-based spiro compounds featuring imidazo[1,5-a]pyridine (B1214698) ligands are known to be blue-emissive in solution. doi.orgmdpi.com

Table 2: Illustrative Optical Properties of Complex Pyridine-Containing Heterocycles

| Compound Class | Absorption (λmax) | Emission (λmax) | Fluorescence Quantum Yield (ΦF) | Reference |

| Bispyrazolopyridine (BPP) Dyes | 310–375 nm | 400–580 nm | Up to 89% (in aqueous solution) | doi.org |

| Boron Spiro-compounds (Imidazo[1,5-a]pyridine ligands) | N/A | Blue emission (in solution), Orange-red emission (solid state) | Favorable | mdpi.com |

Electrical Properties

The incorporation of the electron-deficient pyridine ring is a key strategy in designing organic materials for electronic applications, such as organic semiconductors. researchgate.netias.ac.in The pyridine unit can facilitate electron transport and injection in these materials. researchgate.net While pure pyridine is an insulator, certain impure samples can form unsaturated polymeric chains with notable electrical conductivity. wikipedia.org The potential of pyridine-containing molecules in this area is demonstrated by a molecular conductor synthesized from a 2,6-bis(4-pyridyl)-1,4,5,8-tetrathiafulvalene (trans-TTF-py₂) unit, which exhibited semiconducting behavior. mdpi.comresearchgate.net

Table 3: Example of Electrical Properties in a Pyridine-Containing Molecular Conductor

| Material | Conductivity (σ) at Room Temp. | Behavior | Reference |

| (trans-TTF-py₂)₁.₅(PF₆)·EtOH | 12 S·cm⁻¹ | Semiconducting | mdpi.com |

Catalytic Properties

Fused heterocyclic systems that include a pyridine ring are considered important structures in the design of novel catalysts. ias.ac.in The nitrogen atom in the ring can act as a coordination site for metal centers or participate directly in catalytic cycles. While this compound is a building block for such structures, specific studies detailing the catalytic performance of a material synthesized directly from it are an area of ongoing research interest.

Advanced Research Perspectives

Mechanistic Investigations of Reactions

The reactivity of 3-(2-Bromoacetyl)pyridine is largely dictated by the electrophilic nature of the bromoacetyl moiety and the electronic influence of the pyridine (B92270) ring. The carbon atom attached to the bromine is highly susceptible to nucleophilic attack, and the adjacent carbonyl group can participate in various condensation and cyclization reactions.

Mechanistic studies on related acetylpyridine derivatives highlight the crucial role of the pyridine nitrogen in coordinating with metal catalysts. In reactions involving 2-acyl azines, the formation of a chelate between the carbonyl oxygen and the azine nitrogen is essential for activating the molecule towards enolate formation. rsc.org This bidentate chelation is critical for the reaction to proceed; related compounds like 3-acetyl and 4-acetyl pyridines, which cannot form this specific chelate, failed to react under similar conditions. rsc.org This suggests that reaction mechanisms involving this compound may proceed differently or require alternative catalytic strategies compared to its 2-substituted isomer.

The reactivity of the α-bromoacetyl group is analogous to that seen in similar structures like 3-(bromoacetyl)coumarins. In these compounds, there are four potential electrophilic sites susceptible to nucleophilic attack: the exo-carbonyl group, the bromomethanide group (CH₂Br), the lactonic carbonyl group, and the bromine atom itself. nih.gov For this compound, the primary reaction pathway involves nucleophilic substitution at the carbon bearing the bromine atom. This facilitates the synthesis of a wide array of heterocyclic derivatives.

Furthermore, reactions can be directed to other parts of the molecule under specific conditions. For instance, the Hantzsch reaction mechanism, involving the cyclocondensation of thiosemicarbazones with α-halo ketones like this compound derivatives, is a common and efficient method for synthesizing thiazole (B1198619) rings. nih.gov

Development of Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. organic-chemistry.orgtcichemicals.com The use of this compound and its analogues as building blocks in MCRs has led to the development of diverse heterocyclic libraries. These reactions are valued for their operational simplicity, time and energy savings, and high bond-forming efficiency. mdpi.com

While many documented MCRs utilize the closely related 3-(bromoacetyl)coumarin (B1271225) or 2-bromoacetyl pyridine, the principles are directly applicable. For example, a one-pot, three-component reaction of 2-bromoacetyl pyridine with other reagents has been used to efficiently synthesize novel 2-thiazolyl pyridines. researchgate.net Similarly, 3-(bromoacetyl)coumarin is a key precursor in the MCR synthesis of pyrazoles, thiazoles, and dihydrofurans. nih.govmdpi.com A notable example is the one-pot reaction of 3-(bromoacetyl)coumarin, acetylacetone, and hydrazine (B178648) hydrate (B1144303) in refluxing ethanol (B145695) to produce 3,5-dimethylpyrazole (B48361) derivatives. nih.gov Another MCR involves the reaction of 3-(bromoacetyl)coumarin, aldehydes, and thiosemicarbazide (B42300) to form thiazolyl coumarins. nih.govrsc.org

These examples demonstrate the potential of the bromoacetyl group attached to a heterocyclic core to serve as a versatile component in the rapid assembly of complex molecules.

| Bromoacetyl Precursor | Other Reactants | Catalyst/Conditions | Resulting Heterocyclic System | Reference |

|---|---|---|---|---|

| 3-(Bromoacetyl)coumarin | Acetylacetone, Hydrazine hydrate | Ethanol, Reflux | 3,5-Dimethylpyrazole | nih.gov |

| 3-(Bromoacetyl)coumarin | Aldehydes, Thiosemicarbazide | Montmorillonite K10 clay, Ambient temp. | Thiazolyl coumarin (B35378) | nih.govrsc.org |

| 3-(Bromoacetyl)coumarin | Dimedone, Aromatic aldehydes | Acetonitrile (B52724)/Pyridine, Triethylamine (B128534) | Coumarin-substituted dihydrofuran | nih.gov |

| 2-Bromoacetyl pyridine | Various reagents | One-pot | 2-Thiazolyl pyridine | researchgate.net |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for predicting the properties and interactions of novel compounds, guiding synthetic efforts, and elucidating biological activities. rsc.org These strategies are used to forecast binding affinities, pharmacokinetic profiles, and potential toxicity of molecules like derivatives of this compound. rsc.orgrsc.org

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. This method also estimates the strength of the interaction, typically reported as a binding affinity or docking score in kcal/mol. researchgate.netbohrium.com

In studies of derivatives of 2-bromoacetyl pyridine, molecular docking was used to investigate their binding modes against various microbial enzymes. researchgate.net The results showed a strong correlation between the calculated binding affinities and the experimentally observed antimicrobial activity. researchgate.net For instance, two 2-thiazolyl pyridine derivatives exhibited potent activity against Candida albicans, Bacillus subtilis, and Escherichia coli, which was supported by their favorable binding energies calculated via docking simulations. researchgate.net

Similarly, extensive computational analyses have been performed on other complex heterocyclic systems synthesized from bromoacetyl precursors. In a study of novel coumarin-1,2,4-triazole hybrids, molecular docking predicted that certain compounds had excellent binding affinities for SARS-CoV-2 proteins, such as the main protease (Mpro) and spike protein, with scores as low as -9.5 kcal/mol. rsc.org These in silico studies identified specific molecular interactions, including conventional hydrogen bonds, carbon-hydrogen bonds, and various pi-stacking interactions (pi-alkyl, pi-sigma) that stabilize the ligand-protein complex. rsc.org For example, the carbonyl group of one hybrid was predicted to form a hydrogen bond with a lysine (B10760008) residue (LYS100) at a distance of 1.73 Å, while its aromatic rings engaged in pi-alkyl interactions with a valine residue (VAL157). rsc.org The stability of these potent interactions was further confirmed by 100-nanosecond molecular dynamics (MD) simulations. rsc.org

These computational approaches allow researchers to rationalize the structure-activity relationships of synthesized compounds and prioritize the most promising candidates for further development. researchgate.net

| Compound/Derivative | Biological Target | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions | Reference |

|---|---|---|---|---|

| 2-Thiazolyl pyridine derivative (4a) | Candida albicans target | -5.7731 | Not specified | researchgate.net |

| 2-Thiazolyl pyridine derivative (4b) | Candida albicans target | -5.9356 | Not specified | researchgate.net |

| Coumarin-triazole hybrid (14b) | SARS-CoV-2 Mpro (6VWW) | -9.5 | H-bond with LYS71, C-H interaction with SER198 | rsc.org |

| Coumarin-triazole hybrid (14c) | SARS-CoV-2 Endoribonuclease (6Y84) | -9.2 | H-bond with TYR101, C-H bond with LYS100, Pi-alkyl with VAL157 | rsc.org |

| Silver(I) complex (3) | SARS-CoV-2 Mpro (6WTT) | -12.58 | Not specified | researchgate.net |

Q & A

Q. What are the optimal synthetic routes for preparing 3-(2-Bromoacetyl)pyridine with high purity, and how can side reactions be minimized?

The synthesis typically involves bromoacetylation of pyridine derivatives. A common method is reacting pyridine-3-carboxaldehyde with bromine in acetic acid under controlled conditions. To minimize side reactions (e.g., over-bromination or oxidation), use stoichiometric HBr as a catalyst and maintain temperatures below 0°C . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Characterization by H/C NMR and FT-IR confirms the absence of acetylated byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its reactivity and toxicity, handle under inert atmosphere (N) in a fume hood. Use PPE: nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid skin contact (H313) and inhalation (H333). Quench waste with 10% sodium thiosulfate to neutralize residual bromine .

Advanced Research Questions

Q. How does the bromoacetyl group influence reactivity in cross-coupling reactions, and what catalytic systems are most effective?

The bromoacetyl moiety acts as an electrophilic site for nucleophilic substitution or Suzuki-Miyaura cross-coupling. Nickel catalysts (e.g., NiCl(dppe)) are effective for coupling with arylboronic acids, achieving yields >80% in THF at 60°C . For Ullmann-type couplings, CuI/1,10-phenanthroline in DMF enables aryl-amine bond formation, though competing dehalogenation requires careful monitoring via TLC .

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., 1^11H NMR shifts) for this compound derivatives?

Discrepancies often arise from solvent effects or tautomerism. Standardize conditions: use deuterated DMSO for H NMR to stabilize enol-keto tautomers. Compare with X-ray crystallography data (e.g., CCDC deposition numbers from studies like ) to validate assignments. Advanced techniques like N NMR or HSQC can clarify ambiguous peaks .

Q. What strategies optimize the use of this compound as a cross-linking agent in conductive polymer synthesis?

Incorporate the compound into polyaniline or polypyrrole matrices via electropolymerization. The bromine atom facilitates post-polymerization functionalization (e.g., click chemistry with azides). Optimize conductivity by tuning the monomer-to-cross-linker ratio (1:0.05–0.1 mol%) and characterizing with cyclic voltammetry and impedance spectroscopy .

Q. How does this compound’s reactivity compare in pharmacological studies, particularly in prodrug activation?

The bromoacetyl group undergoes hydrolysis in physiological conditions to release pyridine-3-acetic acid, a metabolite with anti-inflammatory properties. Kinetic studies (pH 7.4, 37°C) show a half-life of ~2 hours, making it suitable for sustained-release formulations. LC-MS/MS quantifies hydrolysis rates and validates metabolic pathways .

Methodological Considerations

Q. What analytical techniques are essential for characterizing this compound in complex matrices?

Q. How can computational modeling predict the regioselectivity of this compound in heterocyclic ring-forming reactions?

DFT calculations (B3LYP/6-311+G(d,p)) identify the most nucleophilic site (C-2 of pyridine) for cyclization. MD simulations (GROMACS) model solvent effects on transition states, guiding experimental design for indole or quinoline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.